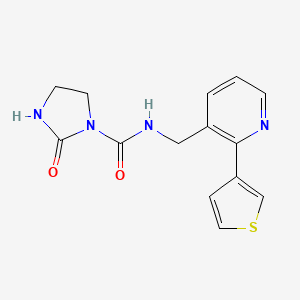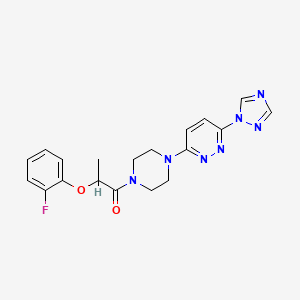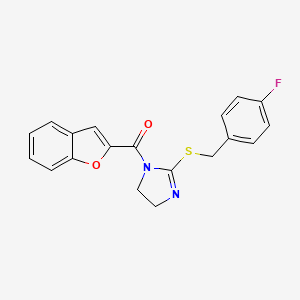![molecular formula C15H21NO4S2 B2991091 8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351650-67-3](/img/structure/B2991091.png)
8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a sulfonyl group, and a spiro[4.5]decane ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of spirotetramat, a related compound, involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Molecular Structure Analysis
The molecular structure of “8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is complex, featuring a spiro[4.5]decane ring system, a sulfonyl group, a methoxy group, and a methyl group . The compound contains a total of 45 bonds, including 24 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 aliphatic ethers, 1 aromatic ether, and 1 sulfonamide .Aplicaciones Científicas De Investigación
Agricultural Pest Control
Spirotetramat is an endogenous insecticide that can be absorbed by plant leaves and translocated both upward and downward within the plant. It is particularly effective against sucking pests like aphids, whiteflies, and thrips, making it a valuable tool for protecting crops such as cucumbers and grapes .
Resistance Management
The use of spirotetramat has been observed to face challenges such as a reduction in control efficiency, possibly due to changes in the genetic makeup of pest populations, resulting in higher tolerance. This highlights its role in resistance management strategies in agriculture .
Environmental Impact Studies
Research has been conducted on the dissipation and persistence of spirotetramat and its metabolites in various environments, including chilli plants and soil, using advanced techniques like LC–MS/MS. This is crucial for understanding the environmental impact and safety of using such compounds .
Food Safety Analysis
Studies on the residue levels of spirotetramat in agricultural products are essential for ensuring food safety. Investigations into the dissipation, residues, and processing factors for spirotetramat during the growing, storing, and processing stages of kiwifruit have been carried out to assess its safety for consumers .
Nanotechnology Applications
Spirotetramat has been developed into nanoparticles using mesoporous silica nanoparticles (MSNs) as carriers. This nanocarrier approach offers advantages such as high specific surface area, adjustable pore size, and good biocompatibility, potentially enhancing the efficacy and reducing the environmental impact of the insecticide .
Synthesis Research
The compound mentioned is structurally related to key intermediates used in the synthesis of spirotetramat. Research into cost-effective synthesis methods for such intermediates is ongoing, which can contribute to more sustainable production practices .
Propiedades
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-12-11-13(3-4-14(12)19-2)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPOGNWDNHSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)OCCS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(4-phenoxyanilino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2991013.png)





![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)